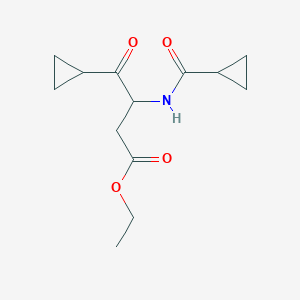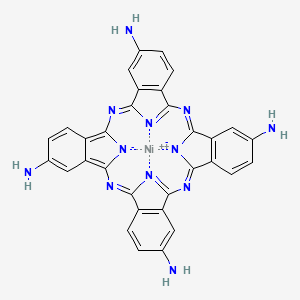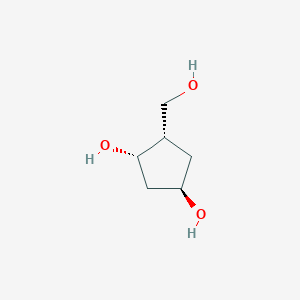
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative with hydroxyl groups at the 1, 3, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a cyclopentane derivative with protected hydroxyl groups. The reaction conditions typically include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of solvent and reaction conditions would be optimized for scalability, cost-effectiveness, and safety.
化学反応の分析
Types of Reactions
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like THF or ethanol.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of cyclopentanone or cyclopentane carboxylic acid derivatives.
Reduction: Formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: Formation of cyclopentane derivatives with substituted functional groups.
科学的研究の応用
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The hydroxyl groups can form hydrogen bonds with target molecules, affecting their activity and function.
類似化合物との比較
Similar Compounds
(1R,3S)-Cyclopentane-1,3-diol: Lacks the hydroxymethyl group at the 4 position.
(2R,3R)-2,3-Butanediol: A diol with a different carbon backbone.
1,3-Butanediol: Another diol with a different structure.
Uniqueness
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is unique due to the presence of three hydroxyl groups on a cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other diols may not be suitable.
特性
分子式 |
C6H12O3 |
|---|---|
分子量 |
132.16 g/mol |
IUPAC名 |
(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6-/m0/s1 |
InChIキー |
HXUPUZHHZBLALZ-JKUQZMGJSA-N |
異性体SMILES |
C1[C@H](C[C@@H]([C@@H]1CO)O)O |
正規SMILES |
C1C(CC(C1CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


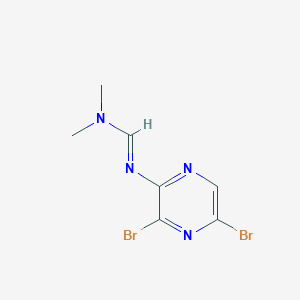
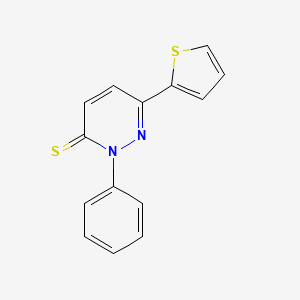
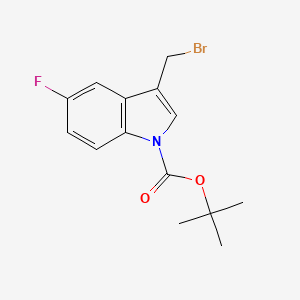
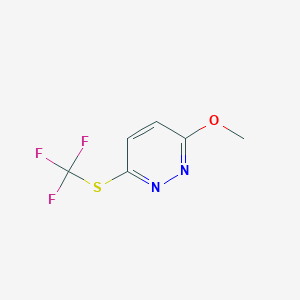
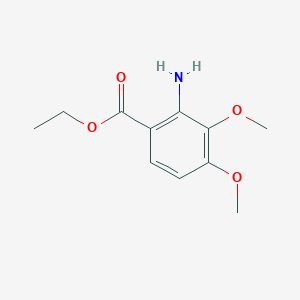
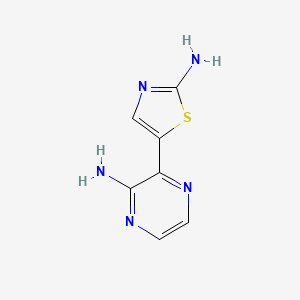
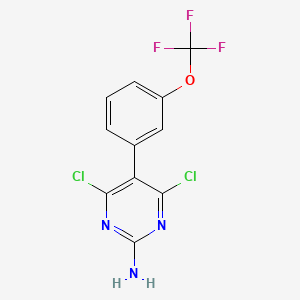
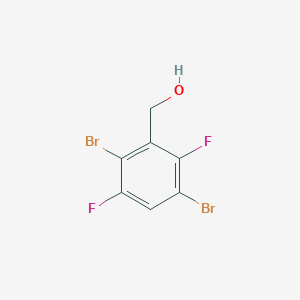
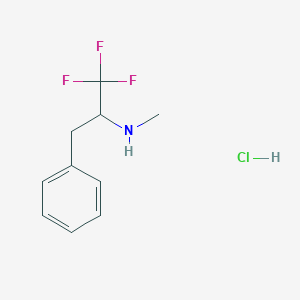
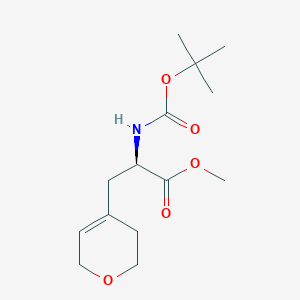
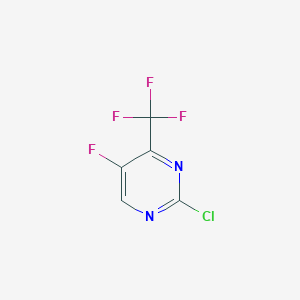
![{[6-Amino-3-ethyl-2,4-dioxo-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidin-5-yl]sulfanyl}acetic acid](/img/structure/B13093754.png)
